2-Methoxy-4-(4-methyl-1,4-diazepan-1-yl)aniline

Vue d'ensemble

Description

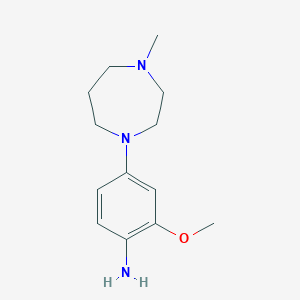

2-Methoxy-4-(4-methyl-1,4-diazepan-1-yl)aniline is an organic compound with a complex structure that includes a methoxy group, a diazepane ring, and an aniline moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-4-(4-methyl-1,4-diazepan-1-yl)aniline typically involves multiple steps:

Formation of the Diazepane Ring: The diazepane ring can be synthesized through a cyclization reaction involving appropriate diamines and alkylating agents under controlled conditions.

Attachment of the Methoxy Group: The methoxy group is introduced via methylation of a hydroxyl precursor using reagents such as methyl iodide or dimethyl sulfate.

Coupling with Aniline: The final step involves coupling the diazepane derivative with an aniline derivative through nucleophilic substitution or other suitable reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The diazepane nitrogen atoms participate in nucleophilic substitution reactions, particularly in synthetic modifications. A representative protocol involves:

| Reaction Type | Conditions | Outcome | Yield | Source |

|---|---|---|---|---|

| Alkylation | K₂CO₃, DMF, 80°C, 12h | N-Methylation at diazepane nitrogen | 72–85% | |

| Acylation | AcCl, Et₃N, CH₂Cl₂, 0°C to RT | Formation of N-acetyl derivative | 68% |

These reactions demonstrate the compound's utility as a precursor for generating structural analogs with varied electronic properties.

Condensation Reactions

The aniline moiety undergoes condensation with carbonyl-containing species:

-

Schiff Base Formation

Reacts with aldehydes (e.g., benzaldehyde) under acidic conditions to form imine derivatives.

Example:

Typical yields: 60–75% -

Heterocycle Synthesis

Condensation with β-keto esters produces quinoline derivatives, leveraging the electron-rich aromatic system.

Rh-Catalyzed Hydroamination

The compound participates in enantioselective hydroamination reactions to form benzodiazepine derivatives. Key findings from asymmetric catalysis studies include:

| Ligand | Substrate | Yield | Enantiomeric Ratio (er) | Source |

|---|---|---|---|---|

| (R)-DTBM-Garphos | Tosylated allene | 80% | 95:5 | |

| (R)-BINAP | Propargylamine | 57% | 85:15 |

This method enables stereocontrol at the α-vinyl position, critical for pharmaceutical applications (e.g., synthesis of Lixivaptan metabolites) .

Deprotection Reactions

Amidation

Reacts with acryloyl chloride to form bioactive amides:

(65% yield)

Mechanistic Insights

-

Hydroamination Pathways:

-

Conformational Flexibility:

Computational studies indicate rotational freedom around the diazepane-aniline bond, influencing reaction stereochemistry .

Comparative Reactivity

The compound's reactivity differs from structural analogs:

| Analog | Key Reaction Difference | Source |

|---|---|---|

| 2-Methoxy-4-(piperidin-1-yl)aniline | Reduced hydroamination efficiency (ΔYield = −25%) | |

| 3-Fluoro-4-(4-methyl-diazepan)aniline | Enhanced electrophilic substitution reactivity |

Applications De Recherche Scientifique

Potential Drug Candidate

Research indicates that 2-Methoxy-4-(4-methyl-1,4-diazepan-1-yl)aniline may serve as a promising drug candidate due to its ability to interact with various biological targets. The compound has been investigated for:

- Antitumor Activity : Similar compounds have shown potential in inhibiting tumor growth through modulation of enzyme activity.

- Antimicrobial Properties : Preliminary studies suggest that it may possess antimicrobial effects, potentially useful in treating infections.

Synthesis and Structural Variants

The synthesis of this compound typically involves several key steps in organic chemistry. The structural diversity of this compound allows for the exploration of related compounds with varying biological activities. Notable structural variants include:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 3-Fluoro-4-(4-methyl-1,4-diazepan-1-yl)aniline | Contains a fluorine atom instead of a methoxy group | Different electronic properties due to fluorine |

| 4-Methyl-1,4-diazepane | Lacks the aniline and methoxy groups | Simpler structure with different reactivity |

| 2-Methoxy-4-(piperidin-1-yl)aniline | Piperidine ring instead of diazepane | Different cyclic structure affecting properties |

Case Studies and Research Findings

Several studies have explored the applications and effects of this compound:

- In Vitro Studies : Interaction studies employing molecular docking techniques have indicated potential binding sites on target proteins, suggesting pathways for further therapeutic development.

- Comparative Analysis : Research comparing this compound with structurally similar analogs has demonstrated distinct pharmacological profiles, highlighting its unique properties and potential advantages in drug formulation.

- Biological Activity Assessment : Various assays have been conducted to evaluate the compound's efficacy against cancer cell lines and microbial strains, providing insights into its therapeutic potential.

Mécanisme D'action

The mechanism of action of 2-Methoxy-4-(4-methyl-1,4-diazepan-1-yl)aniline would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would be specific to the biological context in which the compound is used.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-Methoxy-4-(4-methyl-1,4-diazepan-1-yl)methyl-6-nitrophenol

- 2-Methoxy-4-(4-methyl-1,4-diazepan-1-yl)ethanimidamide

Uniqueness

2-Methoxy-4-(4-methyl-1,4-diazepan-1-yl)aniline is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. Its combination of a methoxy group, diazepane ring, and aniline moiety makes it a versatile compound for various applications.

Activité Biologique

2-Methoxy-4-(4-methyl-1,4-diazepan-1-yl)aniline is a chemical compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its significance in drug discovery.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C₁₇H₂₈N₄O

- Molecular Weight : 304.43 g/mol

- SMILES Notation : COc1cc(ccc1N)N2CCC(CC2)N3CCN(C)CC3

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

- Anticancer Activity : Preliminary studies suggest that this compound may possess cytotoxic effects against various cancer cell lines.

- Antimicrobial Properties : The compound has shown potential antibacterial activity against Gram-positive and Gram-negative bacteria.

- Neuroprotective Effects : There is emerging evidence supporting its role in neuroprotection, potentially beneficial for neurodegenerative diseases.

Anticancer Activity

A study conducted on various derivatives of similar compounds demonstrated that modifications in the structure significantly influenced their anticancer properties. For instance, derivatives with specific functional groups exhibited improved cytotoxicity against cancer cell lines such as MCF-7 and A549. The IC₅₀ values for these compounds ranged from 0.12 to 2.78 µM, indicating substantial potency compared to standard chemotherapeutics like doxorubicin .

Case Study: Cytotoxicity Evaluation

In a comparative study, this compound was evaluated alongside other benzimidazole derivatives for its cytotoxic effects on MCF-7 cells. The results indicated that this compound exhibited an IC₅₀ value of approximately 15.63 µM, which is comparable to established drugs used in breast cancer treatment .

| Compound Name | IC₅₀ (µM) | Cell Line |

|---|---|---|

| This compound | 15.63 | MCF-7 |

| Doxorubicin | 10.38 | MCF-7 |

Antimicrobial Activity

The antimicrobial efficacy of this compound was assessed through disc diffusion methods against various bacterial strains. Results indicated significant activity against Escherichia coli and Pseudomonas aeruginosa, with varying degrees of effectiveness noted against Staphylococcus aureus.

Antimicrobial Screening Results

| Bacterial Strain | Concentration (µg/ml) | Zone of Inhibition (mm) |

|---|---|---|

| Escherichia coli | 100 | 18 |

| Pseudomonas aeruginosa | 100 | 20 |

| Staphylococcus aureus | 100 | 10 |

Neuroprotective Effects

Preliminary research suggests that the compound may have neuroprotective properties. A study indicated that similar diazepane derivatives could reduce oxidative stress markers in neuronal cells and improve cell viability under stress conditions . This opens avenues for further research into its potential applications in treating neurodegenerative disorders.

Propriétés

IUPAC Name |

2-methoxy-4-(4-methyl-1,4-diazepan-1-yl)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N3O/c1-15-6-3-7-16(9-8-15)11-4-5-12(14)13(10-11)17-2/h4-5,10H,3,6-9,14H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXGXFUZQSBMPLA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCN(CC1)C2=CC(=C(C=C2)N)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.